![molecular formula C19H21N3O5S2 B467475 4-methoxy-N-((4-(morpholinosulfonyl)phenyl)carbamothioyl)benzamide CAS No. 497091-67-5](/img/structure/B467475.png)
4-methoxy-N-((4-(morpholinosulfonyl)phenyl)carbamothioyl)benzamide
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Overview
Description
4-Methoxy-N-((4-(morpholinosulfonyl)phenyl)carbamothioyl)benzamide is a complex organic compound with the molecular formula C19H21N3O5S2 This compound is characterized by the presence of a methoxy group, a morpholinosulfonyl group, and a carbamothioyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-((4-(morpholinosulfonyl)phenyl)carbamothioyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The synthesis begins with the preparation of 4-methoxybenzamide through the reaction of 4-methoxybenzoic acid with ammonia or an amine under appropriate conditions.
Introduction of the Morpholinosulfonyl Group: The next step involves the introduction of the morpholinosulfonyl group. This can be achieved by reacting the benzamide intermediate with morpholine and a sulfonyl chloride derivative under basic conditions.
Formation of the Carbamothioyl Group: The final step involves the introduction of the carbamothioyl group. This can be accomplished by reacting the intermediate with a suitable isothiocyanate derivative under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N-((4-(morpholinosulfonyl)phenyl)carbamothioyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy and morpholinosulfonyl groups, using appropriate nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
4-Methoxy-N-((4-(morpholinosulfonyl)phenyl)carbamothioyl)benzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-methoxy-N-((4-(morpholinosulfonyl)phenyl)carbamothioyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.
Pathways Involved: The compound may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-N-(4-methoxyphenyl)benzamide: Similar in structure but lacks the morpholinosulfonyl and carbamothioyl groups.
N-(4-Fluorophenyl)-4-methoxybenzenesulfonamide: Contains a sulfonamide group but differs in the substitution pattern and functional groups.
Uniqueness
4-Methoxy-N-((4-(morpholinosulfonyl)phenyl)carbamothioyl)benzamide is unique due to the presence of the morpholinosulfonyl and carbamothioyl groups, which confer specific chemical and biological properties
Biological Activity
4-Methoxy-N-((4-(morpholinosulfonyl)phenyl)carbamothioyl)benzamide is a derivative of benzamide that has attracted attention for its potential biological activities, particularly in antiviral and anticancer research. This compound's structure suggests that it may possess unique properties due to the presence of the morpholinosulfonyl group, which could enhance its biological efficacy.
Chemical Structure and Properties
The chemical formula of this compound is C17H20N2O4S. Its molecular weight is approximately 368.42 g/mol. The compound features a methoxy group, a morpholinosulfonyl moiety, and a carbamothioyl group, which contribute to its potential biological activity.
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities, including antiviral and anticancer effects. The following sections detail specific findings related to its biological activities.
Antiviral Activity
Recent studies have demonstrated that derivatives of benzamide, including compounds similar to this compound, show promise as antiviral agents. For instance, a related compound, N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523), exhibited significant anti-HBV (Hepatitis B Virus) activity with IC50 values of 1.99 µM against wild-type HBV and 3.30 µM against drug-resistant strains . The mechanism underlying this activity appears to involve the enhancement of intracellular levels of APOBEC3G (A3G), an enzyme known to inhibit viral replication.
Table 1: Antiviral Efficacy of Related Compounds
Compound Name | Target Virus | IC50 (µM) | SI (Selectivity Index) |
---|---|---|---|
IMB-0523 | HBV | 1.99 | 58 |
Lamivudine | HBV | 7.37 | >440 |
Anticancer Activity
In addition to antiviral properties, compounds with similar structures have been evaluated for anticancer activity. Research has indicated that certain benzamide derivatives can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival.
Case Study: Anticancer Effects
A study investigating the effects of benzamide derivatives on cancer cell lines revealed that these compounds can significantly reduce cell viability in vitro. The mechanism was associated with the induction of apoptosis and cell cycle arrest in the G1 phase .
Pharmacokinetics and Toxicity
The pharmacokinetic profile of related compounds has also been assessed. For example, IMB-0523 demonstrated promising pharmacokinetic properties with an area under the curve (AUC0-t) of 7535.10 ± 2226.73 µg·h/L in rat models . Furthermore, acute toxicity studies indicated a low LD50 value of 448 mg/kg in mice, suggesting a favorable safety profile for further development.
Properties
IUPAC Name |
4-methoxy-N-[(4-morpholin-4-ylsulfonylphenyl)carbamothioyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S2/c1-26-16-6-2-14(3-7-16)18(23)21-19(28)20-15-4-8-17(9-5-15)29(24,25)22-10-12-27-13-11-22/h2-9H,10-13H2,1H3,(H2,20,21,23,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDODIYATDYFTLM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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